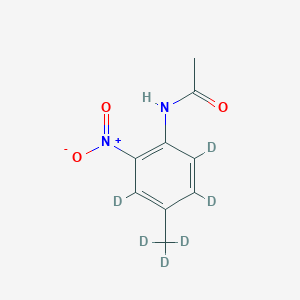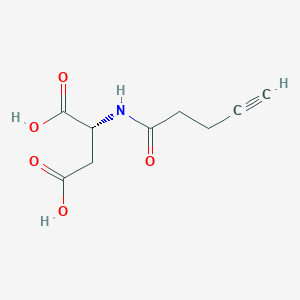
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of chlorine atoms at the 4-position of the pyrimidine ring and at the 2 and 3 positions of the phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the direct chlorination of 2-(2,3-dichlorophenyl)pyrimidine using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction involves the coupling of the compound with an organoboron reagent in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Electrophilic Aromatic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), catalysts (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, thiol, alkoxy groups).
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives of the original compound.
科学研究应用
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells . Additionally, the compound may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
相似化合物的比较
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound also contains chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but contains a pyrrolo ring fused to the pyrimidine ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: This compound contains a thieno ring fused to the pyrimidine ring and has been investigated for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a phenyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC 名称 |
4-chloro-2-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(9(7)13)10-14-5-4-8(12)15-10/h1-5H |
InChI 键 |
MBWWCUYESUFFBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


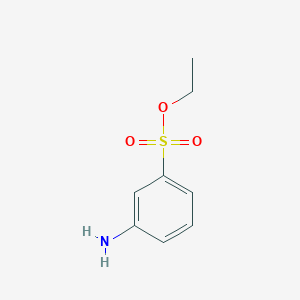
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
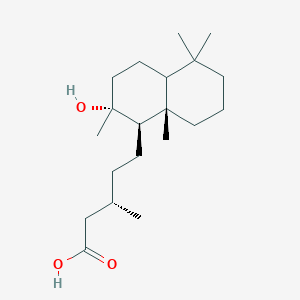
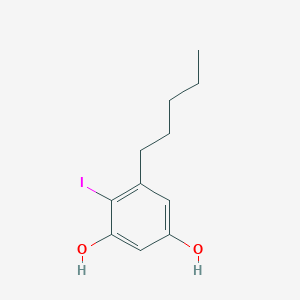
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
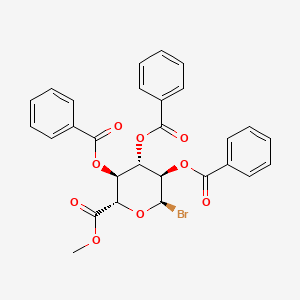
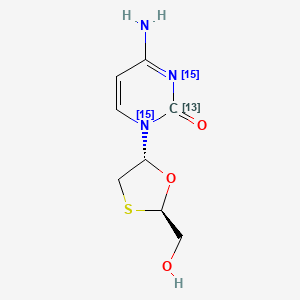
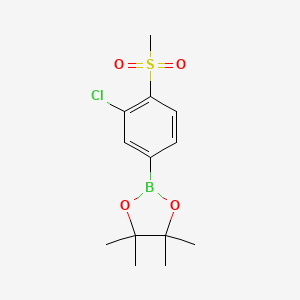
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
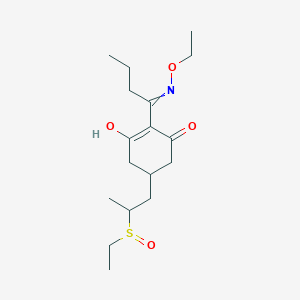

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
